5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methoxyphenyl group, and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide typically involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with hydrazine hydrate to introduce the carbohydrazide group. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride can be used to substitute the methoxy group.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the carbohydrazide group.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for its potential therapeutic applications in treating infections caused by urease-producing bacteria.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-Amino-1-(2-methoxyphenyl)-1H-[1,2,3]triazolo[4,5-b]-pyridine-6-carbonitrile
Uniqueness
5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, methoxyphenyl group, and carbohydrazide group makes it a versatile compound for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C11H13N5O2 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
5-amino-1-(2-methoxyphenyl)pyrazole-4-carbohydrazide |
InChI |
InChI=1S/C11H13N5O2/c1-18-9-5-3-2-4-8(9)16-10(12)7(6-14-16)11(17)15-13/h2-6H,12-13H2,1H3,(H,15,17) |
InChI Key |
FOCHLPVPDJKFPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(C=N2)C(=O)NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.